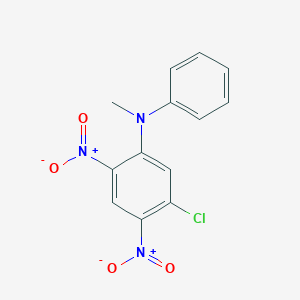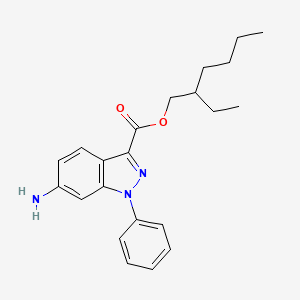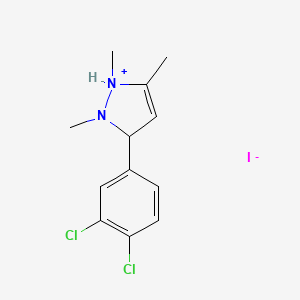![molecular formula C11H12F3NO B14568362 N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide CAS No. 61582-51-2](/img/structure/B14568362.png)
N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of an appropriate precursor, such as a benzylamine derivative, using reagents like trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing better control over reaction parameters and reducing the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring, potentially modifying the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogens or other functional groups onto the phenyl ring.
Scientific Research Applications
N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide has several scientific research applications:
Biology: It can be used as a probe in biological studies to investigate the effects of trifluoromethyl groups on biological systems.
Mechanism of Action
The mechanism of action of N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The trifluoromethyl group can also influence the compound’s binding affinity to proteins and enzymes by altering electronic and steric properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted acetamides and benzamides, such as:
- N-Methyl-3-(trifluoromethyl)aniline
- N,N-Dimethyl-3-(trifluoromethyl)benzamide
Uniqueness
N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various applications where these properties are desired .
Properties
CAS No. |
61582-51-2 |
|---|---|
Molecular Formula |
C11H12F3NO |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C11H12F3NO/c1-8(16)15(2)7-9-4-3-5-10(6-9)11(12,13)14/h3-6H,7H2,1-2H3 |
InChI Key |
ISRUPAMWGCUHNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CC1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


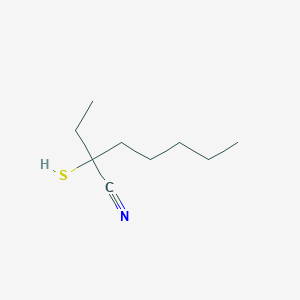

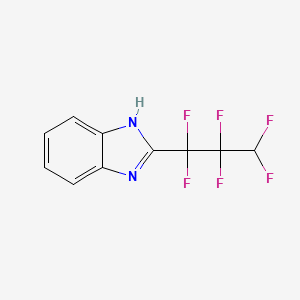

![[2-(4-Methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-ylidene]hydrazine](/img/structure/B14568308.png)

![[(7-Phenylhept-2-yn-4-yl)selanyl]benzene](/img/structure/B14568324.png)
![Ethyl 2-[2-(2-chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate](/img/structure/B14568329.png)
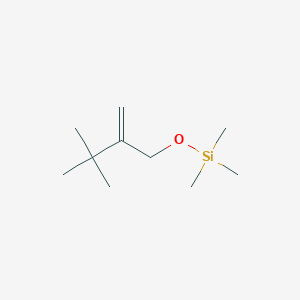
![3-Chloro-1-[(3,4-dichlorophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14568336.png)
